(Trifluorovinyl)cyclohexane

Vue d'ensemble

Description

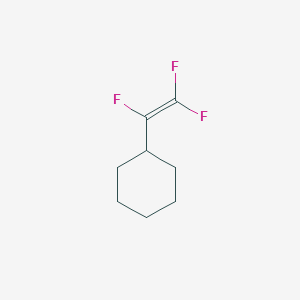

(Trifluorovinyl)cyclohexane is an organic compound with the molecular formula C8H11F3 It is characterized by the presence of a trifluorovinyl group attached to a cyclohexane ring

Mécanisme D'action

Mode of Action

It is known that trifluorovinyl ethers, a class of compounds to which (trifluorovinyl)cyclohexane belongs, can undergo polymerization . This process involves the interaction of the compound with other molecules, leading to the formation of larger structures . The exact nature of these interactions and the resulting changes are subject to ongoing research.

Biochemical Pathways

It is known that trifluorovinyl ethers can participate in polymerization reactions These reactions could potentially affect various biochemical pathways, leading to downstream effects

Result of Action

It is known that trifluorovinyl ethers can undergo polymerization, leading to the formation of larger structures This process could potentially have various molecular and cellular effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound These factors could include temperature, pH, presence of other chemicals, and more

Analyse Biochimique

Biochemical Properties

It is known that the compound has a boiling point of 146.2±35.0 °C and a density of 1.093±0.06 g/cm3 .

Molecular Mechanism

It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that the effects of such compounds can change over time .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of (Trifluorovinyl)cyclohexane in animal models .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Trifluorovinyl)cyclohexane typically involves the reaction of cyclohexane with a trifluorovinylating agent. One common method is the addition of trifluorovinyl iodide to cyclohexane in the presence of a catalyst such as palladium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the reaction conditions and maximize output. The purity of the final product is ensured through rigorous purification techniques such as distillation and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

(Trifluorovinyl)cyclohexane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form trifluorovinylcyclohexanol using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert this compound to cyclohexane derivatives with reduced fluorine content.

Substitution: The trifluorovinyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Trifluorovinylcyclohexanol.

Reduction: Cyclohexane derivatives.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(Trifluorovinyl)cyclohexane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its use in the development of pharmaceuticals with unique properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (Trifluoromethyl)cyclohexane

- (Difluorovinyl)cyclohexane

- (Fluorovinyl)cyclohexane

Uniqueness

(Trifluorovinyl)cyclohexane is unique due to the presence of three fluorine atoms in the vinyl group, which imparts distinct chemical and physical properties. This makes it more reactive and stable compared to similar compounds with fewer fluorine atoms .

Activité Biologique

(Trifluorovinyl)cyclohexane is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial, anti-cancer, and enzyme inhibition properties.

Structural Characteristics

The trifluorovinyl group introduces significant electronic and steric effects, which can influence the compound's interaction with biological targets. The cyclohexane ring contributes to its hydrophobic character, enhancing membrane permeability and potentially affecting its biological activity.

Antimicrobial Activity

Overview of Studies:

Various studies have assessed the antimicrobial properties of this compound and related compounds. A notable study reported that compounds containing a trifluorovinyl moiety exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentrations (MICs):

- Compound 8 : MIC = 4.88 µg/mL against B. mycoides, E. coli, and C. albicans .

- Compound 10 : Active against both S. aureus and MRSA isolates with MICs of 25.9 µM .

Table 1: Antimicrobial Activity of Trifluorovinyl Compounds

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 8 | B. mycoides | 4.88 |

| 10 | S. aureus | 25.9 |

| 10 | MRSA | 12.9 |

Anti-Cancer Activity

Research has also explored the anti-cancer potential of this compound derivatives. A study indicated that certain derivatives showed promising results against various human cancer cell lines, outperforming traditional chemotherapy agents like Doxorubicin.

IC50 Values Against Cancer Cell Lines:

- Compound 7 : IC50 = 44.4 µM against PACA2

- Compound 8 : IC50 = 22.4 µM against PACA2

- Doxorubicin : IC50 = 52.1 µM .

Table 2: Anti-Cancer Activity of Trifluorovinyl Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7 | PACA2 | 44.4 |

| 8 | PACA2 | 22.4 |

| Doxorubicin | PACA2 | 52.1 |

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound derivatives can inhibit key enzymes involved in cancer progression and bacterial metabolism.

- Telomerase Inhibition : Compounds were found to inhibit human telomerase, which is often overexpressed in cancer cells, making it a critical target for anti-cancer therapies .

- Reverse Transcriptase Inhibition : Some derivatives demonstrated inhibition against murine leukemia virus reverse transcriptase, indicating potential antiviral properties .

Case Studies

- Murine Leukemia Cell Lines : Compounds derived from this compound were tested on P388 murine leukemia cell lines resistant to common chemotherapy drugs, showing varying degrees of efficacy .

- Mechanistic Insights : Molecular docking studies revealed promising interactions with bacterial enoyl reductase and human SOS1, suggesting mechanisms through which these compounds exert their antibacterial effects .

Propriétés

IUPAC Name |

1,2,2-trifluoroethenylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3/c9-7(8(10)11)6-4-2-1-3-5-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLOCCSLPHZEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=C(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.